2-[(4-Methoxyphenoxy)methyl]oxirane

Catalog No.
S772950
CAS No.
2211-94-1
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Methoxyphenoxy)methyl]oxirane

CAS Number

2211-94-1

Product Name

2-[(4-Methoxyphenoxy)methyl]oxirane

IUPAC Name

2-[(4-methoxyphenoxy)methyl]oxirane

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3

InChI Key

AVWGFHZLPMLKBL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2CO2

Canonical SMILES

COC1=CC=C(C=C1)OCC2CO2

Currently Limited Information:

Potential Areas of Investigation:

Based on the chemical structure, some potential areas for scientific research involving 2-[(4-Methoxyphenoxy)methyl]oxirane can be hypothesized:

  • Organic Synthesis: The molecule contains an epoxide group (oxirane), which is a reactive functional group used in organic synthesis for ring-opening reactions. Research could explore its utility as a building block for more complex molecules [].
  • Polymer Chemistry: The presence of the aromatic group (phenoxy) suggests potential applications in polymer chemistry. Studies could investigate its use as a comonomer or chain transfer agent in the development of new polymeric materials [].
  • Medicinal Chemistry: The methoxy group introduces a potential site for interaction with biological targets. However, further research would be required to assess its potential bioactivity or use as a scaffold for drug discovery [].

Molecular Structure Analysis

The key features of 2-[(4-methoxyphenoxy)methyl]oxirane's structure include:

  • An aromatic methoxyphenyl group (C6H4-OCH3) attached to the molecule through a methylene bridge (CH2) [].
  • A three-membered epoxide ring (C-O-C) known for its reactivity [].

The combination of an aromatic ring and an epoxide group within the same molecule creates a structure with interesting potential for various chemical reactions.


Chemical Reactions Analysis

Due to the presence of the epoxide ring, 2-[(4-Methoxyphenoxy)methyl]oxirane is likely to undergo ring-opening reactions, a common characteristic of epoxides. Specific reactions would depend on the reaction conditions and other participating chemicals.

  • Synthesis

    Information on the specific synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane is not readily available. However, standard methods for epoxide synthesis, such as the reaction of a chlorohydrin with a base, could potentially be adapted to produce this compound [].

  • Ring-Opening Reactions

    Epoxides can react with various nucleophiles to open the ring and form new products. Potential reactions for 2-[(4-Methoxyphenoxy)methyl]oxirane include:

    • Reaction with alcohols to form ethers [].
    • Reaction with amines to form amino alcohols [].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2211-94-1

Wikipedia

2-[(4-methoxyphenoxy)methyl]oxirane

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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